![molecular formula C20H23N3O3S2 B2674860 N-cyclopentyl-2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide CAS No. 877655-45-3](/img/structure/B2674860.png)
N-cyclopentyl-2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups and rings. It includes a cyclopentyl group, a methoxyphenyl group, a thieno[3,2-d]pyrimidin-2-yl group, and a sulfanyl group attached to an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thieno[3,2-d]pyrimidin-2-yl group, for example, is a bicyclic structure with a sulfur atom in one of the rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, it would likely be a solid at room temperature, and its solubility would depend on the specific functional groups present .Applications De Recherche Scientifique
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
A study focused on synthesizing potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). Among the synthesized compounds, some demonstrated potent dual inhibitory activities against human TS and DHFR, indicating their potential application in cancer therapy due to the critical roles of these enzymes in DNA synthesis and repair mechanisms. The research highlighted the efficacy of the 5-substituted 2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidine scaffold in achieving high dual inhibitory activity (Gangjee et al., 2008).
Computational and Pharmacological Evaluation for Anticancer Potential
Another study conducted computational and pharmacological evaluations of novel derivatives for their potential in tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The derivatives were assessed against various targets, including epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), indicating their broad spectrum of potential therapeutic applications. Some compounds demonstrated binding and moderate inhibitory effects across all assays, showcasing their pharmacological versatility (Faheem, 2018).
Antimicrobial Agents
Research aimed at the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety for antimicrobial applications. The study synthesized various derivatives that were evaluated for both antibacterial and antifungal activities, showing promising results. This indicates the potential application of these compounds as novel antimicrobial agents (Darwish et al., 2014).
Antitumor Activity Evaluation
A study on the synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives demonstrated that the majority of the newly synthesized compounds displayed potent anticancer activity on various human cancer cell lines. This research underscores the potential use of these compounds in developing new anticancer therapies (Hafez & El-Gazzar, 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-cyclopentyl-2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-26-15-8-4-7-14(11-15)23-19(25)18-16(9-10-27-18)22-20(23)28-12-17(24)21-13-5-2-3-6-13/h4,7-8,11,13H,2-3,5-6,9-10,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIHXBCXJKQDRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

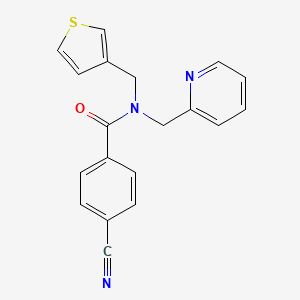

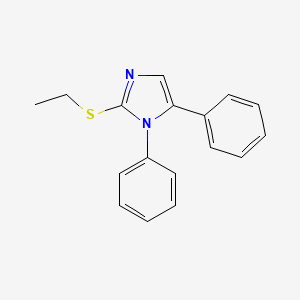
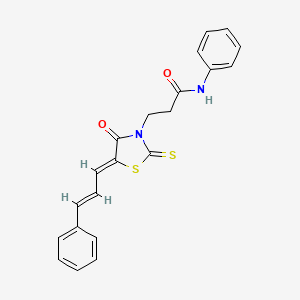
![1-(4-fluorophenyl)-3-(3-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2674788.png)
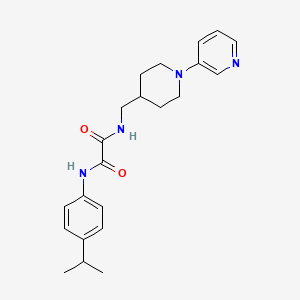
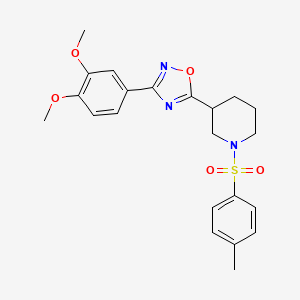
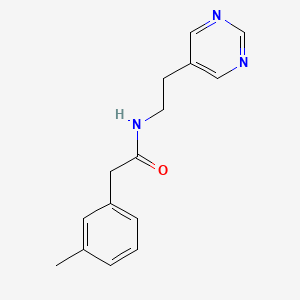
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenoxyacetamide](/img/structure/B2674793.png)

![benzofuran-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2674797.png)
![2-fluoro-N-[1-(4-nitrophenyl)-1H-pyrazol-5-yl]pyridine-4-carboxamide](/img/structure/B2674798.png)
![(E)-N-[(4-bromo-2-fluorophenyl)methyl]-2-phenyl-N-(pyridin-2-ylmethyl)ethenesulfonamide](/img/structure/B2674799.png)
